Dinotefuran belongs to a class of chemicals called neonicotinoids. These insecticides target the nervous system of insects. Research has shown dinotefuran to be effective against a broad spectrum of insects, including:
Researchers are also investigating dinotefuran's potential for controlling emerging pests, such as the spotted lanternfly. Source: Persistence and distribution of dinotefuran in tree of heaven - PMC - NCBI:
Understanding how dinotefuran behaves in the environment is crucial for assessing its potential impact. Research on dinotefuran's environmental fate examines factors such as:
This information helps scientists assess the risk of dinotefuran contaminating groundwater or harming non-target organisms.
Insecticides can affect not only the target pests but also beneficial insects and other organisms. Research on dinotefuran's impact on non-target organisms aims to understand:
Dinotefuran is a synthetic insecticide belonging to the neonicotinoid class, specifically the nitroguanidine subclass. Developed by Mitsui Chemicals, it was registered in Japan in 2002 and has since been approved for use in various countries, including the United States. The compound is characterized as a white, odorless crystalline solid with a melting point of approximately 107.5 °C and a high solubility in water (39.83 g/L) . Its chemical structure is defined as (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl) guanidine .
Dinotefuran acts as an insecticide by disrupting the insect's nervous system. It binds to nicotinic acetylcholine receptors (nAChRs), which are essential for nerve impulse transmission in insects []. This binding disrupts the normal functioning of nAChRs, leading to paralysis and eventually death of the insect [].
Dinotefuran acts primarily through contact and ingestion, leading to rapid cessation of feeding and eventual death of target insects. Its mechanism involves acting as an agonist at insect nicotinic acetylcholine receptors, disrupting normal neural function without inhibiting cholinesterase or interfering with sodium channels, differentiating it from traditional organophosphates and carbamates . The compound's stability allows it to maintain efficacy in various environmental conditions, including rain .
Dinotefuran exhibits a broad spectrum of insecticidal activity against numerous pests, including aphids, whiteflies, thrips, leafhoppers, and beetles. Its systemic nature allows for effective translocation within plants, enhancing its protective capabilities against sucking insects and certain chewing pests . Studies have indicated that dinotefuran can also affect non-target organisms, raising concerns about its ecological impact .
The synthesis of dinotefuran involves several steps starting from readily available precursors. While specific proprietary methods are not disclosed in detail, the general approach includes the formation of the nitroguanidine moiety followed by cyclization to introduce the furan ring. This multi-step synthesis requires careful control of reaction conditions to ensure high purity and yield .
Dinotefuran is widely utilized in agricultural settings for pest control on crops such as leafy vegetables and turf management. Additionally, it finds applications in veterinary medicine as a preventive treatment for fleas and ticks in pets, often used in combination with other insect growth regulators . Its effectiveness against invasive species like the Spotted Lanternfly has also been noted .
Research has shown that dinotefuran can interact with various biological systems beyond its intended targets. For instance, studies have explored its neurotoxic effects under stress conditions in mammals, indicating potential behavioral changes due to chronic exposure . The compound's low toxicity profile for mammals suggests that while it poses risks to insects, its effects on higher organisms require further investigation to fully understand long-term implications .
Several compounds share structural or functional similarities with dinotefuran. Here are some notable examples:
Compound Name | Class | Key Features |
---|---|---|
Imidacloprid | Neonicotinoid | Widely used; strong efficacy against sucking insects; potential for resistance development. |
Clothianidin | Neonicotinoid | Similar mode of action; used in agriculture; concerns over environmental impact. |
Acetamiprid | Neonicotinoid | Effective against a variety of pests; lower toxicity to beneficial insects compared to others. |
Thiamethoxam | Neonicotinoid | Broad-spectrum activity; systemic properties; concerns regarding pollinator safety. |
Uniqueness of Dinotefuran: Unlike many neonicotinoids that primarily target nicotinic acetylcholine receptors through competitive inhibition, dinotefuran binds differently, which may reduce cross-resistance issues seen with other compounds like imidacloprid . Its high systemicity and low toxicity towards non-target organisms further distinguish it from its peers.